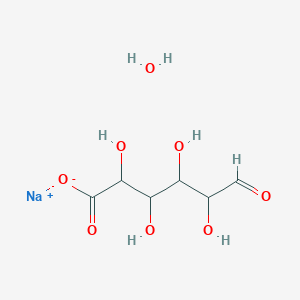

Sodium d-glucuronate monohydrate

Description

Historical Trajectories in d-Glucuronate Investigation

The study of d-glucuronic acid and its salts has a rich history rooted in early physiological chemistry. Initially identified as a detoxification agent found in urine, its role in conjugating and eliminating foreign substances was a primary focus of early research. wikipedia.orgnih.gov In the mid-20th century, significant progress was made in understanding its metabolic pathways. Dr. Morizo Ishidate and his team at Tokyo University were instrumental in these efforts, studying its metabolic course in rats between 1943 and 1944. nih.gov A major breakthrough came in 1950 when Dr. Ishidate and Dr. Masasi Okada successfully synthesized glucuronic acid lactone from glucose in crystalline form. nih.gov This was quickly followed by the development of a mass-production method for glucuronic acid by Dr. Yuji Imai and Mr. Masao Ishihara in the same year, leading to its approval as a medicine in Japan in 1951. nih.gov Early research also sought to overcome challenges in sourcing the compound, as extraction from natural sources yielded very small amounts and was exceedingly difficult. google.com This led to the exploration of synthetic routes, such as the oxidation of glucose derivatives, to produce water-soluble glucuronates. google.com

Fundamental Significance within Glycochemistry and Biochemical Sciences

The biochemical importance of d-glucuronate is multifaceted, stemming from its role as a key intermediate in the uronic acid pathway, an alternative route for glucose oxidation. youtube.com This pathway's primary function is not energy production but the synthesis of d-glucuronic acid, which is crucial for several biological functions. youtube.com

Detoxification and Glucuronidation:

One of the most well-established roles of d-glucuronic acid is in the detoxification of both endogenous and exogenous substances. droracle.airesearchgate.net This process, known as glucuronidation, involves the enzymatic conjugation of d-glucuronic acid to various lipophilic compounds, including toxins, drugs, and hormones. wikipedia.orgyoutube.com The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs) and utilizes an activated form of glucuronic acid, UDP-α-D-glucuronic acid (UDPGA). wikipedia.org This conjugation increases the water solubility of the target compounds, facilitating their excretion from the body via urine or bile. wikipedia.orgkombuchabrewers.org

Key Enzymes in the Glucuronidation Pathway:

| Enzyme | Function | Substrates |

| UDP-glucuronosyltransferases (UGTs) | Catalyze the transfer of glucuronic acid from UDPGA to a substrate. taylorandfrancis.com | Steroids, bilirubin, drugs (e.g., morphine, paracetamol), carcinogens. taylorandfrancis.com |

| β-Glucuronidase | Hydrolyzes glucuronide conjugates, releasing the original substrate. nih.gov | Glucuronidated compounds. |

| D-glucuronolactone dehydrogenase | Oxidizes the lactone of D-glucuronic acid to D-glucaro-1,4;6,3-dilactone. nih.gov | D-glucuronic acid lactone. |

Structural Role in Biomolecules:

D-glucuronic acid is a fundamental building block of various essential macromolecules, particularly proteoglycans and glycosaminoglycans (GAGs). wikipedia.org These complex carbohydrates are major components of the extracellular matrix and connective tissues.

Major Glycosaminoglycans Containing D-Glucuronic Acid:

| Glycosaminoglycan | Location in the Body | Function |

| Hyaluronic Acid | Connective tissues, skin, synovial fluid. wikipedia.orgtaylorandfrancis.com | Lubrication, hydration, structural support. |

| Chondroitin (B13769445) Sulfate (B86663) | Cartilage, bone, skin, connective tissue. wikipedia.org | Provides resistance to compression in cartilage. |

| Dermatan Sulfate | Skin, blood vessels, heart valves. wikipedia.org | Involved in wound healing and blood coagulation. |

| Heparan Sulfate | Cell surfaces, basement membranes. | Binds to a variety of protein ligands and regulates a wide variety of biological activities. |

Contemporary Research Paradigms and Unexplored Frontiers for Sodium d-Glucuronate Monohydrate

Current research continues to build upon the foundational knowledge of d-glucuronic acid's roles in metabolism and detoxification, while also exploring new and complex biological functions.

Emerging Research Areas:

Gut Microbiome Interactions: The human gut microbiota plays a significant role in metabolizing glucuronides. whiterose.ac.uk Bacterial β-glucuronidases can cleave glucuronide conjugates, which can have implications for drug efficacy and toxicity. nih.gov Recent studies are developing synthetic β-D-glucuronides as tools to investigate the activity of these bacterial enzymes and their effects on the gut ecosystem. whiterose.ac.uk Research has shown that the growth of some gut bacteria is affected by the presence of free glucuronic acid. whiterose.ac.uk

Biomarker of Health and Longevity: Recent studies have identified circulating glucuronic acid as a potential biomarker for all-cause mortality, with levels increasing with age. nih.gov This suggests a role for glucuronic acid metabolism in the aging process and age-related diseases. droracle.ai

Antiviral Research: The structural features of glucuronic acid are being explored in the context of antiviral research. For instance, exopolysaccharides containing sulfated glucuronic acid from the halophilic archaeon Haloarcula hispanica have been shown to inhibit SARS-CoV-2 by binding to its spike protein. nih.gov This highlights the potential for developing novel antiviral agents based on glucuronic acid-containing structures.

Diabetic Complications: The "glucuronidation pathway of diabetic complications" is a newer area of investigation, suggesting that altered glucuronic acid metabolism may contribute to the pathology of diabetes. researchgate.net

Unexplored Frontiers:

Future research is poised to delve deeper into the intricate regulatory mechanisms of the uronic acid pathway and its response to various physiological and pathological states. Elucidating the precise molecular origins and biological sources of circulating glucuronic acid and its derivatives remains a key area for investigation. researchgate.net Furthermore, understanding the complex interplay between host and microbial glucuronide metabolism could open new avenues for therapeutic interventions in a range of diseases. whiterose.ac.uk The potential for designing specific inhibitors or enhancers of β-glucuronidase activity, both human and microbial, presents a promising frontier for modulating drug metabolism and reducing the toxicity of certain compounds. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11NaO8 |

|---|---|

Molecular Weight |

234.14 g/mol |

IUPAC Name |

sodium;2,3,4,5-tetrahydroxy-6-oxohexanoate;hydrate |

InChI |

InChI=1S/C6H10O7.Na.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h1-5,8-11H,(H,12,13);;1H2/q;+1;/p-1 |

InChI Key |

ICQRTPLATMRWJI-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations of D Glucuronate

Advanced Chemical Synthesis Protocols for Sodium d-Glucuronate Monohydrate

The generation of this compound with high purity and yield is a key objective in carbohydrate chemistry. Advanced protocols have been established, primarily relying on the selective modification of precursor carbohydrates and the application of isotopic labeling for in-depth studies.

Strategic Approaches from Precursor Carbohydrates

The primary method for synthesizing D-glucuronic acid, the precursor to its sodium salt, is the selective oxidation of the C-6 primary alcohol group of D-glucose. rsc.orghyphadiscovery.com This transformation is challenging due to the presence of multiple hydroxyl groups, necessitating the use of selective catalysts or protecting group strategies to prevent unwanted side reactions. oup.com

One effective strategy involves the catalytic oxidation of glucose using catalysts like platinum or gold. oup.com For instance, gold nanoparticle catalysts promoted by cesium have been shown to facilitate the selective oxidation of glucose to glucuronic acid. oup.com Another approach utilizes high-frequency ultrasound (550 kHz) to induce the oxidation of D-glucose to D-glucuronic acid in high yield without the need for a catalyst, generating the necessary radical species directly in water. rsc.org

To ensure specificity, chemists often employ protecting groups. A common precursor is 1,2-O-isopropylidene-D-glucofuranose, where the C-1 and C-2 hydroxyls, and C-5 and C-6 hydroxyls (in the furanose form) are protected. nih.gov Oxidation of the unprotected C-6 hydroxyl, followed by acidic hydrolysis to remove the isopropylidene group, yields D-glucuronic acid. nih.gov The resulting acid can then be neutralized with a base, such as sodium hydroxide, to crystallize the sodium D-glucuronate salt. nih.gov

Table 1: Comparison of Synthetic Approaches from Precursor Carbohydrates

| Approach | Key Reagents/Conditions | Advantages | Disadvantages |

| Catalytic Oxidation | D-Glucose, Gold or Platinum catalyst, O₂ | Direct conversion, potentially high selectivity. | Catalyst cost and stability, potential for side products. |

| Ultrasound-Induced Oxidation | D-Glucose, High-frequency ultrasound (550 kHz) | Catalyst-free, in-situ generation of oxidants. | Requires specialized equipment. |

| Protected Carbohydrate Oxidation | 1,2-O-isopropylidene-D-glucofuranose, Oxidizing agent, Acid hydrolysis | High specificity for C-6 oxidation. | Multi-step process involving protection and deprotection. |

Isotopic Labeling Techniques for Mechanistic Elucidation and Tracer Studies

Isotopically labeled versions of D-glucuronic acid are indispensable for metabolic research, acting as tracers to follow metabolic pathways and as internal standards for quantitative analysis. researchgate.netmdpi.com Common isotopes used for labeling include Carbon-14 (¹⁴C), Carbon-13 (¹³C), and Deuterium (²H).

The synthesis of D-glucuronic-6-¹⁴C has been achieved starting from 1,2-O-isopropylidene-D-xylo-dialdopentofuranose and sodium cyanide-¹⁴C. nih.gov This allows for the introduction of the radioactive carbon at the C-6 position. Similarly, uniformly ¹³C-labeled D-glucose ([U-¹³C₆]glucose) is a common precursor for producing labeled glucuronic acid derivatives for use in biomolecular NMR and metabolomics. nih.govnih.gov The synthesis of deuterated D-glucose, such as [2,3,4,6,6'-²H₅]-D-glucose, provides another avenue for creating labeled glucuronate for metabolic imaging studies. mdpi.com

A modern approach for profiling glucuronide conjugates involves chemical isotope labeling using reagents like N,N-dimethyl ethylenediamine (B42938) (DMED). researchgate.netresearchgate.net By using both the light (d₀) and heavy, deuterium-labeled (d₆) versions of DMED to derivatize the carboxylic acid group of glucuronic acid, a characteristic mass difference is introduced. This allows for confident identification and quantification of glucuronides in complex biological samples using mass spectrometry. researchgate.netresearchgate.net

Table 2: Isotopic Labeling Strategies for D-Glucuronate

| Isotope | Precursor Example | Application | Reference |

| ¹⁴C | 1,2-O-isopropylidene-D-xylo-dialdopentofuranose, Na¹⁴CN | Biological and medical research tracer | nih.gov |

| ¹³C | D-Glucose (U-¹³C₆) | Metabolic tracer studies, NMR, Mass spectrometry internal standards | nih.govnih.gov |

| ²H | [2,3,4,6,6'-²H₅]-D-glucose | Deuterium magnetic resonance metabolic imaging | mdpi.com |

| ²H (Derivatization) | N,N-dimethyl ethylenediamine (DMED-d₆) | Comprehensive profiling of urinary glucuronide conjugates | researchgate.netresearchgate.net |

Chemoenzymatic Synthesis of d-Glucuronic Acid Derivatives

Chemoenzymatic synthesis leverages the high selectivity of enzymes combined with the practicality of chemical reactions to produce complex D-glucuronic acid derivatives. nih.govnih.gov This hybrid approach can circumvent many of the challenges of purely chemical synthesis, such as complex protection and deprotection steps.

Metabolic engineering offers a powerful alternative for producing D-glucuronic acid and its derivatives. researchgate.netnih.gov Scientists have successfully engineered microbial strains, such as Escherichia coli, to produce D-glucuronic acid directly from simple sugars like glucose. researchgate.netfrontiersin.org This is achieved by introducing and overexpressing the genes for key enzymes in a synthetic pathway. For example, co-expression of myo-inositol-1-phosphate synthase and myo-inositol oxygenase in E. coli enables the conversion of glucose-6-phosphate to D-glucuronate. mdpi.com Further engineering, including the deletion of competing metabolic pathways and optimization of cofactor regeneration, continues to improve yields and production efficiency. nih.gov

Derivatization Strategies for Structural and Functional Probes

The chemical modification of D-glucuronic acid is crucial for creating tailored molecular probes to explore its biological functions, including enzyme-substrate interactions and the assembly of complex carbohydrates. nih.govdtu.dk

Formation of Glucuronamides and N-Glucuronides

Glucuronamides are formed through the condensation of the C-6 carboxyl group of glucuronic acid with an amine. This derivatization is a key method for linking glucuronic acid to peptides or other functional molecules, creating novel compounds with potential therapeutic applications, such as anticancer agents. rsc.orgresearchgate.netnih.gov

N-glucuronides are formed when glucuronic acid is linked via its anomeric carbon (C-1) to a nitrogen atom, typically within an amine, amide, or sulfonamide group. oup.comjove.com This N-glycosylation is a major pathway in the metabolism of many drugs and foreign compounds (xenobiotics). researchgate.net The chemical synthesis of N-glucuronides is therefore vital for producing analytical standards to study drug metabolism and for investigating the biological activity of these metabolites. hyphadiscovery.comoup.comnih.gov Synthesis can be achieved by reacting a suitable glucuronic acid donor with the target amine-containing compound. nih.gov

Glycosylation Reactions for Oligosaccharide and Polysaccharide Assembly

The construction of oligosaccharides and polysaccharides containing D-glucuronic acid is a formidable but essential task in carbohydrate chemistry, as these complex structures are central to many biological processes. nih.govnih.gov The primary challenge in these glycosylation reactions is the reduced reactivity of the anomeric center of glucuronic acid, caused by the electron-withdrawing effect of the carboxyl group at C-5. mdpi.comnih.gov

To overcome this, chemists have developed a variety of activated "glucuronyl donors" where the anomeric hydroxyl is replaced with a good leaving group. nih.govresearchgate.net Common donor types include:

Glycosyl Halides: Bromide donors are activated by silver or mercury salts. youtube.com

Trichloroacetimidates: These donors are highly versatile and are activated by Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate. mdpi.comyoutube.com

Thioglycosides: Activated by electrophilic thiophiles, these donors are stable and widely used. youtube.com

Glycosyl Phosphates: These donors are also activated by TMSOTf and are effective for creating a variety of glycosidic linkages, including β-glucuronic acid bonds. acs.org

The choice of protecting groups on the donor and acceptor molecules, the specific activator, and the reaction conditions are all critical for controlling the stereoselectivity (α or β linkage) and achieving high yields in the assembly of complex oligosaccharides. nih.govnih.govyoutube.com

Development of Modified d-Glucuronate Entities for Research Applications

The strategic chemical modification of d-glucuronate is essential for advancing research in glycobiology and pharmacology. Developing tailored d-glucuronate derivatives allows for the synthesis of complex biologically active molecules, such as heparan sulfate (B86663) (HS) oligosaccharides, and facilitates the study of drug metabolism by providing access to essential metabolite standards. acs.orgrsc.orgnih.gov These modified entities serve as critical building blocks and molecular probes to investigate biological processes.

A significant area of research is the synthesis of HS oligosaccharides, which are involved in numerous physiological and pathological processes. rsc.org The chemical assembly of these complex structures requires well-defined and appropriately protected monosaccharide and disaccharide building blocks. acs.orgnih.gov However, glycosylations using d-glucuronic acid donors are often inefficient. rsc.org To address this, researchers have focused on developing modified d-glucuronate acceptors.

One successful approach involves the dehydrative glycosylation of d-glucuronate-based acceptors with d-glucosamine partners to produce d-GlcN-α-1,4-d-GlcA disaccharide building blocks on a multigram scale. acs.orgacs.org A key innovation in this area was protecting the anomeric position of the d-glucuronate acceptor with a para-methoxyphenyl (PMP) group, which proved optimal for improving reaction outcomes and reducing the formation of unwanted side products. acs.org Further refinement led to the development of glucuronate glycal acceptors as a reactive alternative to their pyranuronate counterparts for disaccharide synthesis. acs.org

| Acceptor Type | Key Modification/Protecting Group | Starting Material | Number of Steps | Overall Yield | Source |

|---|---|---|---|---|---|

| Glucuronate Acceptor (14) | Anomeric position protected with para-methoxyphenyl (PMP) | Glycosyl diol (34) | 8 | 27% | acs.org |

| Glucuronate Glycal Acceptor (29) | Glycal structure with benzylated hydroxyl group | d-Glucal | 5 | 20% | acs.org |

Another critical application for modified d-glucuronate is the synthesis of drug metabolites for pharmacological and toxicological studies. Many xenobiotics are detoxified and eliminated from the body as glucuronide conjugates. Accessing these metabolites through chemical synthesis is crucial when isolation from biological sources is impractical.

The trichloroacetimidate (B1259523) method has proven effective for the synthesis of complex glucuronides. rsc.orgbohrium.comnih.gov For instance, researchers have synthesized the isomeric monoglucuronides of resveratrol (B1683913), a stilbene (B7821643) triol with potential biological activities, using this procedure. rsc.orgbohrium.com This involved the selective chemical or enzymatic deprotection of resveratrol triesters to yield the necessary diester intermediates, followed by glycosylation. rsc.org Similarly, the glucuronate metabolite of Edaravone, a neuroprotective agent, was synthesized by conjugating a glucosyluronate bromide donor with Edaravone, using silver trifluoromethanesulfonate as a promoter. nih.govtandfonline.comtandfonline.com

| Target Glucuronide | Glycosyl Donor | Acceptor (Aglycone) | Promoter/Method | Source |

|---|---|---|---|---|

| Resveratrol 3-O-β-d-glucuronide | Glucuronate trichloroacetimidate | 3,4′-di-O-acetylresveratrol | Trichloroacetimidate method | nih.gov |

| Resveratrol 4′-O-β-d-glucuronide | Glucuronate trichloroacetimidate | 3,5-diester of resveratrol | Trichloroacetimidate method | rsc.org |

| Edaravone glucuronate | Methyl 2-α-bromo-3,4,5-triacetoxyglucuronate | Edaravone | Silver (I) trifluoromethanesulfonate | tandfonline.com |

Beyond purely chemical methods, chemoenzymatic and biocatalytic strategies are emerging as powerful alternatives for producing d-glucuronic acid and its derivatives. nih.govnih.govresearchgate.netproquest.com These approaches, which include single-enzyme catalysis and multi-enzyme cascades, offer efficient and environmentally friendly routes to these valuable compounds. nih.govnih.gov The development of novel biocatalytic methods, for example, has enabled the efficient synthesis of specific stereoisomers for use as research standards and potential clinical biomarkers. researchgate.net

Advanced Structural Characterization and Spectroscopic Investigations of D Glucuronate Systems

Crystallographic Analysis of Sodium d-Glucuronate and Related Complexes

Crystallographic studies are fundamental to understanding the three-dimensional structure of molecules in the solid state. For d-glucuronate systems, these analyses provide critical insights into coordination chemistry, bond lengths, and intermolecular interactions that govern their biological roles and chemical properties.

Elucidation of Solid-State Structure and Coordination Chemistry

The solid-state structure of sodium d-glucuronate derivatives offers a window into its coordination preferences. While 6-coordinate systems are commonly observed for sodium in carbohydrate complexes, often involving water ligands, research has unveiled more unusual arrangements for glucuronate derivatives. nih.govmanchester.ac.uk

A notable example is the crystal structure of a sodium β-1-thiophenyl glucuronate derivative. nih.govmanchester.ac.uk In this anhydrous crystal, the sodium ion is unexpectedly 5-coordinate, adopting a distorted trigonal bipyramidal geometry. nih.govmanchester.ac.uk This coordination sphere is saturated by interactions with three neighboring d-glucuronate (GlcA) units without the involvement of water molecules as ligands. nih.govmanchester.ac.uk The sodium ion binds to the carboxylate and ring oxygen (O1) of one GlcA unit, the carboxylate and O4 of a second unit, and a single O3 of a third. manchester.ac.uk This arrangement highlights that in the absence of water, the glucuronate anion can effectively saturate the coordination sphere of the sodium cation. Each glucuronate unit, in turn, is coordinated to three different sodium ions, utilizing five of its six oxygen atoms for this purpose. nih.govmanchester.ac.uk

In contrast, other related structures, such as sodium D-gluconate, demonstrate a more conventional six-coordination for the sodium cation. researchgate.net The majority of previously reported sodiated carbohydrate complexes exist in the solid state as 6-coordinate Na+ with octahedral geometries. manchester.ac.ukmanchester.ac.uk

Table 1: Selected Crystallographic and Coordination Data for a Sodium Glucuronate Derivative

| Parameter | Observation | Source(s) |

|---|---|---|

| Compound | Sodium β-1-thiophenyl glucuronate | nih.govmanchester.ac.uk |

| Sodium Coordination Number | 5 | nih.govmanchester.ac.ukmanchester.ac.uk |

| Geometry | Distorted Trigonal Bipyramidal | nih.govmanchester.ac.uk |

| Ligands | Oxygens from three neighboring glucuronate units | manchester.ac.uk |

| Water as Ligand | No | nih.govmanchester.ac.ukmanchester.ac.uk |

Investigation of Metal Ion Complexation and Ligand Interactions with d-Glucuronate

The d-glucuronate anion readily forms complexes with a variety of metal ions in aqueous solutions. The strength and nature of these interactions have been investigated through techniques like potentiometry. tandfonline.com These studies reveal that the carboxyl and hydroxyl groups of the glucuronic acid molecule are key to forming metal-ligand complexes. researchgate.net

The interaction with sodium ions (Na+) is characterized as a very weak complex. tandfonline.comresearchgate.net Alkaline earth metals like magnesium (Mg2+) and calcium (Ca2+) form slightly more stable complexes. tandfonline.comresearchgate.net The interaction becomes significantly stronger with transition metals such as zinc (Zn2+) and cadmium (Cd2+). tandfonline.com With these ions, d-glucuronate can form two types of species, M(gluc)+ and M(gluc)2, where the stability is intermediate between that of complexes with monocarboxylates and dicarboxylates. tandfonline.com This suggests the involvement of not just the carboxylate group but also the ethereal oxygen in the coordination. tandfonline.com

In studies with Zn(II), Cd(II), and Hg(II), it was found that in some complexes, the metal ions bind to two d-glucuronate moieties, with coordination involving the carboxyl oxygen atoms (O6, O5) of one unit and hydroxyl and carboxyl oxygens (O4, O6') of the second. capes.gov.br The presence of multiple potential donor atoms (carboxylate and hydroxyl oxygens) allows for this versatile coordination behavior and the formation of chelate structures. researchgate.net

Table 2: Stability of d-Glucuronate Complexes with Various Metal Ions

| Metal Ion | Complex Stability | Notes | Source(s) |

|---|---|---|---|

| Na+ | Very Weak (K ~ 1 dm³ mol⁻¹) | Forms a weak complex species. | tandfonline.comresearchgate.net |

| Mg2+ | Weak (K ~ 10 dm³ mol⁻¹) | More stable than Na+ complexes. | tandfonline.comresearchgate.net |

| Ca2+ | Weak (K ~ 10 dm³ mol⁻¹) | Stability is of the same order of magnitude as Mg2+. | tandfonline.comresearchgate.net |

| Zn2+ | Intermediate | Forms M(gluc)+ and M(gluc)2 species. | tandfonline.com |

Application of Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for characterizing d-glucuronate systems, particularly in solution or as part of complex biological mixtures where crystallographic methods are not feasible. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy in d-Glucuronate Research

NMR spectroscopy is a cornerstone technique for the structural elucidation of d-glucuronate and its derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular structure, conformation, and the presence of different anomeric forms. uliege.be

For instance, ¹H-NMR has been successfully used to identify and quantify D-glucuronic acid in complex biological fluids like human bile. nih.gov In one study, the signal for the alpha anomer's C1 proton (α-(1)CH) at 5.24 ppm was used for quantification. nih.gov The identification of D-glucuronic acid was further confirmed by two-dimensional NMR experiments such as ¹H-¹H COSY and TOCSY. nih.gov

Furthermore, NMR is crucial for characterizing newly synthesized glucuronate derivatives, such as esters. It can confirm the structure and determine the ratio of anomers. uliege.be In the analysis of synthesized tetradecyl D-glucuronate, ¹H-NMR was used to establish an anomeric (α/β) ratio of 3/2. uliege.be

Table 3: Example ¹H-NMR Application in d-Glucuronate Analysis

| Application | Key Signal/Experiment | Finding | Source(s) |

|---|---|---|---|

| Quantification in Bile | α-(1)CH signal at 5.24 ppm | Elevated levels found in pancreatic cancer patients. | nih.gov |

| Characterization of Esters | Full ¹H-NMR spectrum | Confirmed structure and an anomeric α/β ratio of 3/2. | uliege.be |

Mass Spectrometry (MS) Techniques for Metabolite Identification and Quantification

Mass spectrometry is a highly sensitive and specific technique for the identification and quantification of d-glucuronate and its conjugates (glucuronides), which are common metabolites of drugs and other xenobiotics. nih.govresearchgate.net Electrospray ionization (ESI) is a frequently used soft ionization technique that allows for the analysis of intact glucuronide molecules. uliege.benih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. uliege.be Glucuronides exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which has a mass of 176.0321 Da. nih.gov This neutral loss is a key signature used in screening methods to identify potential glucuronidated compounds in complex mixtures. nih.gov

When analyzed in negative ion mode, glucuronide conjugates often provide a quasimolecular ion [M-H]⁻. nih.gov Subsequent MS/MS and MS³ fragmentation can yield characteristic ions at m/z 175 and m/z 113. nih.gov The ion at m/z 175 corresponds to the deprotonated glucuronic acid that has lost a molecule of water, while the ion at m/z 113 results from the further loss of another water molecule and carbon dioxide. nih.gov These predictable fragmentation pathways are crucial for both the structural confirmation and quantitative analysis of glucuronide metabolites. nih.gov

Table 4: Characteristic Mass Spectrometry Fragments for Glucuronide Identification

| Ionization/Analysis | Precursor Ion | Characteristic Fragment/Loss | m/z Value | Source(s) |

|---|---|---|---|---|

| ESI-MS/MS | [M+Glucuronide]-H]⁻ | Neutral Loss of Glucuronide | 176.0321 Da | nih.gov |

| ESI-MS² (Negative Ion) | [M-H]⁻ | [Glucuronic Acid - H - H₂O]⁻ | 175 | nih.gov |

| ESI-MS³ (Negative Ion) | m/z 175 | [Fragment - H₂O - CO₂]⁻ | 113 | nih.gov |

Biochemical and Biological Investigations of D Glucuronate

Enzymatic Pathways and Metabolic Intermediacy of d-Glucuronate

D-glucuronate is a pivotal intermediate in several enzymatic pathways, most notably in the glucuronidation of various compounds for their elimination and in the catabolic routes found in different organisms. In animals, the uronate pathway converts D-glucuronic acid into D-xylulose, linking it to the pentose (B10789219) phosphate (B84403) pathway. frontiersin.org Fungi and bacteria also possess distinct catabolic pathways for D-glucuronic acid. frontiersin.org However, its most prominent role is as the activated form, UDP-D-glucuronic acid (UDPGA), which is the cornerstone of Phase II biotransformation.

Glucuronidation Mechanisms in Phase II Biotransformation (In Vitro and Non-Human In Vivo Models)

Glucuronidation is a major Phase II metabolic reaction that conjugates lipophilic xenobiotics and endogenous compounds with a glucuronic acid moiety, rendering them more water-soluble and facilitating their excretion from the body. wikipedia.orgwikipedia.org This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs) located in the endoplasmic reticulum of various tissues, with the liver being the principal site. wikipedia.orgnih.gov The reaction involves the transfer of glucuronic acid from the high-energy donor, UDP-α-D-glucuronic acid (UDPGA), to a substrate containing a suitable functional group (e.g., hydroxyl, carboxyl, amine, or thiol). wikipedia.orgwikipedia.orgnih.gov

In vitro studies using human and animal liver microsomes are standard models for investigating glucuronidation kinetics. nih.govsemanticscholar.org A phenomenon known as latency is often observed in these microsomal preparations, where the full catalytic activity of UGTs is only revealed in the presence of disrupting agents like the pore-forming peptide alamethicin. nih.govsemanticscholar.orgyoutube.com This is because the active site of UGTs faces the lumen of the endoplasmic reticulum, creating a diffusional barrier for the substrate and the co-substrate, UDPGA. nih.gov Alamethicin disrupts the membrane integrity, allowing unrestricted access of substrates to the enzyme's active site. youtube.com While essential for measuring maximal UGT activity in vitro, this requirement also complicates the direct extrapolation of these findings to in vivo clearance rates. nih.gov Hepatocytes are considered a more promising in vitro system as they retain intact transport mechanisms for both UDPGA and the resulting glucuronides. nih.gov

Catalytic Dynamics and Substrate Specificity of UDP-Glucuronosyltransferases (UGTs)

UDP-Glucuronosyltransferases (UGTs) are a superfamily of enzymes responsible for the glucuronidation of a vast array of structurally diverse compounds. wikipedia.orgnih.gov This broad substrate specificity is a hallmark of their role in detoxification. nih.gov The reaction catalyzed by UGTs is a bi-substrate reaction that requires both the aglycone substrate and the sugar donor, UDPGA. nih.gov The catalytic mechanism is believed to be a direct SN2-like nucleophilic substitution. nih.gov Kinetic models propose a compulsory ordered bi-bi mechanism, where UDPGA binds to the enzyme first, followed by the aglycone substrate. nih.gov However, alternative random-ordered mechanisms have also been suggested. nih.gov

Human UGTs are classified into families and subfamilies, such as UGT1A and UGT2B, which are prominently expressed in the liver and intestine. nih.gov Different UGT isoforms exhibit distinct but often overlapping substrate specificities. nih.govnih.gov For instance, UGT1A1 is known to accept a wide range of substrates, including bilirubin, phenols, and steroids. nih.gov The identification of specific probe substrates for individual UGTs is crucial for predicting drug clearance and potential drug-drug interactions. nih.gov Despite this, the promiscuity of UGTs presents a significant challenge in identifying truly selective probes. nih.gov The lack of a complete three-dimensional crystal structure for human UGTs has made understanding the determinants of substrate selectivity difficult, though molecular modeling and QSAR studies have provided valuable insights. nih.gov

| UGT Isoform | Primary Location | Known Substrates/Probes |

|---|---|---|

| UGT1A1 | Liver, Intestine | Bilirubin, Estradiol, Simple Phenols youtube.comnih.gov |

| UGT1A4 | Liver | Trifluoperazine, Steroids nih.gov |

| UGT1A9 | Liver, Kidney | Mycophenolic acid, Propofol, Flavonoids nih.gov |

| UGT2B7 | Liver | Morphine, Zidovudine (AZT), Carboxylic acids nih.govnih.gov |

| UGT2B15 | Liver, Prostate | S-oxazepam, Lorazepam youtube.com |

Substrate Utilization and Activity Profiling of β-Glucuronidase

β-Glucuronidase is a lysosomal hydrolase that catalyzes the cleavage of β-D-glucuronic acid residues from the non-reducing end of various molecules, including glycosaminoglycans and glucuronidated xenobiotics. wikipedia.orgbioassaysys.com This enzymatic activity is the reverse of the reaction catalyzed by UGTs. scbt.com In the gut, β-glucuronidase produced by intestinal microflora plays a critical role in the enterohepatic circulation of drugs and endogenous compounds by hydrolyzing their glucuronide conjugates, allowing for reabsorption. wikipedia.orgresearchgate.net

The activity of β-glucuronidase is routinely measured using specific substrates that release a detectable signal upon hydrolysis. scbt.comrsc.org These assays are vital for studying enzyme kinetics, the impact of its activity on drug metabolism, and its role in certain diseases. scbt.com A variety of synthetic substrates are employed for activity profiling, each with specific properties.

| Substrate | Detection Method | Application Notes |

|---|---|---|

| Phenyl-β-D-glucuronide | Spectrophotometry/Chromatography | Releases phenolic derivatives that can be quantified. scbt.com |

| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | Fluorometry | Used to test for the presence of Escherichia coli, which expresses the enzyme. wikipedia.org |

| Naphthol AS-BI β-D-glucuronide | Colorimetry | Yields naphthol upon cleavage, which can be used in colorimetric detection. scbt.com |

| p-Nitrophenyl-β-D-glucuronide | Spectrophotometry | Releases p-nitrophenol, a yellow-colored compound, upon hydrolysis. |

Recent research has also investigated how the presentation of the glucuronic acid substrate affects enzyme activity. Studies using multivalent substrates, where multiple glucuronide units are clustered on a core scaffold, have shown that E. coli β-glucuronidase (GUS) has a significantly lower catalytic efficiency for hydrolyzing these clustered substrates compared to monovalent ones. rsc.org This suggests that substrate accessibility and presentation are key factors in modulating β-glucuronidase activity. rsc.orgrsc.org

Role in Glycosaminoglycan (GAG) Biosynthesis and Molecular Interactions

Beyond its role in metabolism, D-glucuronic acid is a fundamental structural component of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides consisting of repeating disaccharide units. nih.gov GAGs are critical components of the extracellular matrix and cell surfaces, involved in processes like cell signaling, adhesion, and tissue scaffolding. nih.gov The biosynthesis of GAGs begins with the creation of UDP-activated sugars, including UDP-glucuronic acid (UDP-GlcA), in the cytoplasm. nih.gov

Precursor Function in Hyaluronic Acid and Chondroitin (B13769445) Sulfate (B86663) Synthesis

D-glucuronic acid is an essential building block for two major types of non-sulfated and sulfated GAGs: hyaluronic acid and chondroitin sulfate. biologists.com

Hyaluronic Acid (HA): This unique, non-sulfated GAG is composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine ([→4)-β-D-GlcA-(1→3)-β-D-GlcNAc-(1→]n). wikipedia.orgnih.gov The biosynthesis of HA requires the continuous availability of its two precursor molecules, UDP-glucuronic acid (UDP-GlcA) and UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov UDP-GlcA is synthesized from glucose-6-phosphate via the action of enzymes including UDP-glucose dehydrogenase. wikipedia.orgnih.gov The two UDP-sugar precursors are then alternately polymerized by a class of integral membrane proteins called hyaluronan synthases (HAS) directly at the plasma membrane. wikipedia.orgfrontiersin.org

Chondroitin Sulfate (CS): This sulfated GAG consists of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-galactosamine ([→4)-β-D-GlcA-(1→3)-β-D-GalNAc-(1→]n). acs.orgnih.gov The synthesis of the chondroitin backbone is catalyzed by glycosyltransferases that utilize UDP-GlcA and UDP-N-acetylgalactosamine (UDP-GalNAc) as substrates. nih.govnih.gov Following polymerization in the Golgi apparatus, the chain undergoes extensive modification by specific sulfotransferases, which add sulfate groups at various positions, leading to different types of chondroitin sulfate (e.g., CS-A, CS-C, CS-D, CS-E) with distinct biological functions. nih.gov

Participation in Heparan Sulfate Oligosaccharide Assembly

Heparan sulfate (HS) is another crucial GAG, structurally similar to heparin, that is ubiquitously found on cell surfaces and in the extracellular matrix. nih.govacs.org The biosynthesis of HS begins with the formation of a linear polymer of alternating D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc) units: [→4)-α-D-GlcA-(1→4)-α-D-GlcNAc-(1→]n. acs.org This assembly uses UDP-GlcA and UDP-GlcNAc as the activated sugar donors. nih.gov

Following the initial polymerization, the HS chain undergoes a complex series of modifications. These enzymatic transformations include the N-deacetylation and N-sulfation of GlcNAc residues, and most notably, the epimerization of some D-glucuronic acid units into L-iduronic acid (IdoA). nih.govacs.org Further sulfation can occur at various positions on the sugar rings. nih.gov This variable modification process results in enormous structural diversity within HS chains, creating specific binding sites for a multitude of proteins, thereby regulating a wide range of biological activities. nih.govnih.gov The precise arrangement of GlcA, IdoA, and sulfate groups dictates the specific interactions of heparan sulfate with proteins like growth factors and chemokines. nih.gov

Investigation of d-Glucuronate in Microbial Metabolism and Interspecies Interactions (Non-Human Models)

The metabolism of D-glucuronate by the gut microbiota is a critical area of research, providing insights into the symbiotic relationship between the host and its intestinal microbes. In non-human models, studies have elucidated the mechanisms by which gut bacteria utilize D-glucuronate, influencing microbial community structure and function.

Studies on Gut Microbiota Modulation and Fermentation Pathways (Non-Human)

Research utilizing non-human models, such as rodents and primates, has demonstrated that the availability of D-glucuronate and its precursors can significantly modulate the composition and metabolic output of the gut microbiota. A key enzyme in this process is β-glucuronidase (GUS), which is expressed by various gut bacteria. researchgate.net This enzyme cleaves the glycosidic bond of glucuronides, which are compounds conjugated with glucuronic acid by the host's liver for detoxification and excretion. researchgate.net This cleavage releases D-glucuronic acid, which can then serve as a carbon and energy source for the bacteria. researchgate.net

Studies in mice have shown that the administration of compounds that are glucuronidated in the liver leads to their excretion into the gut, where bacterial GUS enzymes can act upon them. researchgate.net This process effectively delivers a source of D-glucuronate to the gut microbiota. The ability to utilize D-glucuronate is not uniformly distributed among gut bacteria. Genera such as Bacteroides and certain members of the Firmicutes phylum are known to possess the necessary enzymatic machinery for its metabolism. biorxiv.orgnih.gov For instance, comparative genomics have suggested that most species within the butyrate-producing genus Roseburia can utilize galacturonic acid, a closely related sugar acid. nih.gov

The fermentation of D-glucuronate by gut bacteria contributes to the production of short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate, and butyrate (B1204436). These SCFAs are crucial for host health, serving as an energy source for colonocytes and playing a role in immune regulation. The specific fermentation pathways and the resulting SCFA profiles can vary depending on the microbial species present. For example, some bacteria may ferment D-glucuronate to produce acetate and propionate, while others may contribute to butyrate production through cross-feeding mechanisms.

Long-term dietary interventions in non-human primates, such as cynomolgus macaques, have provided valuable data on how different diets affect the gut microbiome. Diets rich in complex carbohydrates, which can include precursors to D-glucuronate, have been shown to influence the abundance of key bacterial genera. For example, a Mediterranean-style diet was associated with a higher abundance of Faecalibacterium and a lower Firmicutes-to-Bacteroidetes ratio compared to a Western-style diet. researchgate.net While not directly measuring D-glucuronate supplementation, these studies highlight the principle that dietary components influencing the availability of specific carbohydrates can shape the gut microbial ecosystem.

The table below summarizes findings from studies on the modulation of gut microbiota by D-glucuronate and related compounds in non-human models.

| Microbial Genus | Observed Effect in Non-Human Models | Potential Mechanism |

| Bacteroides | Often show an increased abundance or activity in the presence of complex glycans. | Possess a wide array of polysaccharide utilization loci (PULs) enabling the breakdown of various complex carbohydrates, including those containing uronic acids. nih.gov |

| Roseburia | Can utilize various dietary fibers and may be involved in the metabolism of uronic acids. | Genomic data suggests the capability to metabolize galacturonic acid, indicating potential for D-glucuronate utilization. nih.gov |

| Faecalibacterium | Abundance can be influenced by the availability of specific carbohydrates and their fermentation byproducts. | Can utilize glucuronic acid for growth, as demonstrated in cross-feeding studies. nih.gov |

| Clostridium | Certain species are involved in the fermentation of complex carbohydrates. | Can participate in the fermentation of various sugars to produce SCFAs. |

Microbial Cross-Feeding Networks and d-Glucuronate Derivatives

Microbial cross-feeding is a fundamental aspect of the gut ecosystem, where the metabolic byproducts of one microorganism serve as nutrients for another. nih.gov D-glucuronate and its derivatives are key metabolites involved in these intricate networks.

A notable example of a cross-feeding interaction involving a D-glucuronate derivative has been described between Parabacteroides and Faecalibacterium. In this network, certain oligosaccharides containing a gluconic acid moiety are first metabolized by Parabacteroides species. These bacteria convert the gluconic acid portion into glucuronic acid, which is then released into the environment. Subsequently, Faecalibacterium prausnitzii, a bacterium known for its beneficial, butyrate-producing capabilities, can preferentially utilize this microbially-derived glucuronic acid for its growth. This interaction highlights how the metabolic activities of one bacterial group can provide essential substrates for another, thereby shaping the community structure and its functional output. nih.gov

Furthermore, the degradation of complex plant polysaccharides, such as xylan, which can contain glucuronic acid side chains, often involves a consortium of microbes. nih.gov Primary degraders, such as certain Bacteroides species, break down the complex polysaccharide into smaller oligosaccharides. These smaller fragments, which may include glucuronic acid, can then be utilized by other members of the microbiota that may not have the enzymatic capacity to degrade the parent polysaccharide. This division of labor allows for a more efficient and complete breakdown of complex dietary fibers.

The table below outlines a known microbial cross-feeding network involving a D-glucuronate derivative in a non-human model context.

| Primary Metabolizing Genus | Metabolite Produced | Secondary Utilizing Genus | Benefit to Secondary Utilizer |

| Parabacteroides | Glucuronic acid (from gluconic acid-containing oligosaccharides) | Faecalibacterium | Growth promotion and potential for increased butyrate production. nih.gov |

Mechanistic Insights into D Glucuronate Reactivity and Biological Function

Molecular Binding Studies with Biological Macromolecules and Enzymes

D-glucuronic acid, a key component of glycosaminoglycans (GAGs) like hyaluronan, plays a crucial role in interactions with various proteins. nih.gov These interactions are fundamental to the structural integrity of the extracellular matrix and various cell signaling processes. nih.gov The binding is often mediated by specialized protein domains known as hyaladherins, which are found in proteins such as CD44 and aggrecan. glycoforum.gr.jp

The primary forces governing the binding of the glucuronic acid moiety within these larger polysaccharides to proteins are ionic interactions. The negatively charged carboxylate group of D-glucuronate forms strong ionic bonds with basic amino acid residues, particularly arginine and lysine, on the protein surface. glycoforum.gr.jpacs.org For instance, studies on the interaction of hyaluronan with the link protein and aggrecan have highlighted the critical role of these electrostatic interactions. glycoforum.gr.jp The binding affinity can be influenced by the length of the hyaluronan chain, with hexasaccharides and decasaccharides being the minimum lengths required for high-affinity binding to certain protein domains. glycoforum.gr.jp

In the context of enzymatic reactions, D-glucuronate itself, or more commonly its activated form, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDP-glucuronic acid), serves as a substrate for a variety of enzymes. xenotech.comwikipedia.org Uridine diphosphate glucuronosyltransferases (UGTs) are a major class of enzymes that utilize UDP-glucuronic acid to conjugate xenobiotics and endogenous compounds, a process known as glucuronidation. wikipedia.org This reaction increases the water solubility of the target molecule, facilitating its excretion. wikipedia.org The kinetics of UGTs are complex, following a bi-substrate mechanism that is influenced by the concentrations of both the aglycone (the molecule to be glucuronidated) and UDP-glucuronic acid. nih.gov

Another key enzyme that interacts with D-glucuronate is uronate dehydrogenase. This enzyme catalyzes the oxidation of D-glucuronic acid to D-glucaric acid. nih.gov Kinetic studies of uronate dehydrogenase from various sources have been performed to characterize its affinity for D-glucuronic acid.

| Enzyme Source | Substrate | K_m (mM) | V_max (U/mg) |

| Agrobacterium tumefaciens | D-Glucuronic acid | 0.5 | 124 |

| Agrobacterium tumefaciens | D-Galacturonic acid | 1.1 | 221 |

| Agrobacterium tumefaciens | NAD | 0.2 | 105 |

This table presents the Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max) of purified D-galacturonic acid dehydrogenase from Agrobacterium tumefaciens with D-glucuronic acid and other substrates. A lower K_m value indicates a higher affinity of the enzyme for the substrate. researchgate.net

Furthermore, D-glucuronyl C5-epimerase is an enzyme that acts on the D-glucuronic acid residues within the heparin precursor, N-sulfoheparosan, catalyzing its reversible epimerization to L-iduronic acid. nih.gov The kinetics of this reaction are unusual, exhibiting sigmoidal behavior, which can be modulated by the presence of divalent cations like Ca²⁺ and Mg²⁺. nih.gov

Reaction Mechanisms of d-Glucuronate Degradation and Decarboxylation

The degradation of D-glucuronic acid is a key metabolic pathway in various microorganisms. In bacteria such as Pseudomonas ovalis, the degradation of D-glucuronic acid is an adaptive process, meaning the enzymes involved are synthesized in the presence of the substrate. tandfonline.com The pathway involves oxidative steps, and it is suggested that the final products are carbon dioxide and water, likely through the Krebs (TCA) cycle. tandfonline.com

A more detailed degradation pathway has been elucidated in other bacteria. For instance, in some prokaryotes, the catabolism of D-glucuronate proceeds through the following key enzymatic steps:

Isomerization: D-glucuronate is first isomerized to D-fructuronate by uronate isomerase.

Phosphorylation: D-fructuronate is then phosphorylated to D-fructuronate-6-phosphate.

Cleavage: The phosphorylated intermediate is subsequently cleaved into two smaller molecules, which can then enter central metabolic pathways.

In Escherichia coli, D-glucuronate and D-galacturonate are typically degraded by the UxaABC and UxuAB enzyme systems. researchgate.net

The decarboxylation of D-glucuronic acid, the removal of a carboxyl group as CO₂, is another important reaction. This can occur through both enzymatic and non-enzymatic processes. Oxidative decarboxylation has been observed in microorganisms and is inhibited by compounds like arsenite, suggesting the involvement of specific enzyme systems. tandfonline.com Glucuronic acid decarboxylases, which belong to the short-chain dehydrogenase/reductase (SDR) enzyme family, are involved in the biosynthesis of deoxypentoses. nih.gov The general mechanism of decarboxylation often involves the formation of an unstable intermediate that facilitates the release of CO₂. nih.gov

Under certain experimental conditions, such as high-frequency ultrasound irradiation in water, D-glucose can be selectively oxidized to D-glucuronic acid. researchgate.net This process is mediated by the in-situ generation of radical species. researchgate.net

Theoretical and Computational Approaches in d-Glucuronate Research

Computational methods provide powerful tools to investigate the structure, conformation, and reactivity of D-glucuronic acid at an atomic level. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are increasingly being used to complement experimental findings. nih.govrsc.org

Conformational analysis of monosaccharides, including D-glucuronic acid, is crucial for understanding their interactions with proteins. D-glucuronic acid, like other pyranose sugars, can exist in different chair and boat conformations. gu.se Computational studies can predict the relative energies of these conformers and the energy barriers for their interconversion, providing insights into the flexibility of the sugar ring. nih.gov The preferred conformation is critical for its recognition and binding by enzymes and other proteins. gu.se

Molecular dynamics simulations have been employed to study the binding of GAGs containing D-glucuronic acid to their protein receptors. nih.gov These simulations can reveal the specific hydrogen bonds and electrostatic interactions that stabilize the complex, as well as the dynamics of the binding process. nih.govacs.org For example, MD simulations can clarify the role of specific amino acid residues in the binding pocket and how they interact with the carboxyl and hydroxyl groups of the D-glucuronate moiety. acs.org Accelerated MD techniques are particularly useful for simulating the slow process of a ligand binding to its receptor, which can be challenging for conventional MD. nih.gov

Furthermore, theoretical approaches are used to investigate the reaction mechanisms of enzymes that act on D-glucuronate. QM/MM (quantum mechanics/molecular mechanics) methods can be used to model the enzymatic reaction, where the active site containing the substrate is treated with high-level quantum mechanics, and the rest of the protein and solvent are treated with classical molecular mechanics. This approach allows for the study of bond-breaking and bond-forming events during catalysis, providing detailed insights into the transition states and reaction intermediates.

Emerging Research Applications and Future Perspectives of Sodium D Glucuronate Monohydrate

Development and Utilization of d-Glucuronate-Based Research Reagents and Standards

The reliability and reproducibility of scientific research hinge on the availability of high-purity reagents and certified standards. Sodium d-glucuronate monohydrate and its parent acid, d-glucuronic acid, have become fundamental tools in biochemical and pharmaceutical research.

Numerous chemical suppliers provide this compound as a high-purity powder for a variety of laboratory and research purposes. researchgate.netnih.govyoutube.comnih.gov It is offered in various grades, including biotechnology grade, and is utilized as a molecular tool for a range of biochemical applications and for synthesis in organic chemistry. researchgate.netnih.govnih.gov The compound's availability from major suppliers ensures its accessibility for research and development in biotechnology and pharmaceutical drug therapies. nih.govtargetmol.comacs.orgnist.gov

A critical application is the use of d-glucuronic acid as a certified reference material (CRM) and pharmaceutical secondary standard. nih.gov These standards are produced and certified in accordance with stringent international quality management systems like ISO 17034 and ISO/IEC 17025. nih.gov They provide pharmaceutical laboratories and manufacturers with a convenient and cost-effective alternative to preparing in-house working standards for quality control applications. nih.gov d-Glucuronic acid is also available as an analytical standard for research applications. nih.gov

The development of assay kits for the detection of d-glucuronic acid further enhances its utility as a research tool. For instance, kits are available for the simple and accurate measurement of d-hexuronic acids (specifically d-glucuronic acid and d-galacturonic acid) in materials like plant extracts and polysaccharide hydrolysates. medchemexpress.com These reagents and standards are crucial for fundamental research, such as in the synthesis of complex molecules like sialidase inhibitors or heparan sulfate (B86663) disaccharides. nih.govnih.gov

Table 1: Supplier Specifications for this compound Note: This table is a composite of data from multiple sources and lots; refer to the Certificate of Analysis for lot-specific data.

| Parameter | Specification |

|---|---|

| Synonyms | Sodium D-glucuronate, D-Glucuronic acid sodium salt monohydrate nih.govtargetmol.comcarlroth.com |

| CAS Number | 207300-70-7 nih.govcarlroth.commdpi.com |

| Molecular Formula | C₆H₉NaO₇•H₂O carlroth.commdpi.com |

| Molecular Weight | 234.14 g/mol carlroth.commdpi.com |

| Appearance | White to off-white crystalline powder nih.govmdpi.com |

| Purity (Assay) | ≥97% to ≥99% nih.govcarlroth.commdpi.com |

| Melting Point | ~136 - 144 °C mdpi.comrsc.org |

| Solubility | Soluble in water nist.govmdpi.comutexas.edu |

Application as a Pharmaceutical Excipient and in Research-Oriented Drug Delivery Systems (Focus on Solubility/Stability Enhancement)

The physicochemical properties of this compound make it a compound of significant interest as a pharmaceutical excipient, particularly in research aimed at improving the delivery of therapeutic agents. Its primary advantage lies in its high water solubility. utexas.edu

This high solubility is directly related to its biological function. In the body, glucuronic acid is involved in glucuronidation, a major metabolic pathway for the detoxification and elimination of substances. carlroth.com In this process, a wide variety of compounds (including drugs, toxins, and hormones) are enzymatically conjugated with glucuronic acid to form glucuronides. This conjugation dramatically increases their water solubility, facilitating their transport and excretion from the body.

Researchers are leveraging this natural mechanism in the design of research-oriented drug delivery systems. By mimicking the glucuronidation process, there is potential to modify poorly soluble drug candidates to enhance their bioavailability. For example, derivatives like d-glucuronic acid methyl ester have been noted to improve the stability and bioaccessibility of certain drugs in research contexts.

Furthermore, the structure of d-glucuronic acid contributes to the stabilization of biomolecules. Research has shown that a hydrate (B1144303) form of d-glucuronic acid sodium salt, when used in an amorphous sucrose (B13894) matrix, exhibits protein-stabilizing behavior. This suggests its potential use as an excipient to protect therapeutic proteins from degradation, enhancing their shelf-life and efficacy. The compound's characteristics, such as being non-toxic and stable under various conditions, further support its exploration as a versatile excipient in pharmaceutical formulations.

Potential in Advanced Materials Science and Supramolecular Chemistry (Excluding Biomedical Device Development)

Beyond its direct biological and pharmaceutical roles, the molecular structure of d-glucuronic acid provides a foundation for its use in advanced materials science and supramolecular chemistry. Supramolecular chemistry focuses on creating complex, functional structures through non-covalent interactions like hydrogen bonding. youtube.com The multiple hydroxyl (-OH) and carboxylic acid (-COOH) groups on the d-glucuronic acid molecule make it an ideal building block for such assemblies.

A prime example is the role of d-glucuronic acid as a monomer in hyaluronic acid (HA), a naturally occurring polysaccharide composed of repeating disaccharide units of d-glucuronic acid and N-acetyl-d-glucosamine. researchgate.netnih.gov Hyaluronic acid is a key component in the development of hydrogels—three-dimensional polymer networks that can absorb large amounts of water. nih.govnih.gov

The formation of these hydrogels is a classic example of supramolecular assembly, where polymer chains are held together by cross-links. nih.gov The properties of these materials can be precisely tuned. For instance, HA-based hydrogels can be designed as "smart materials" that respond to external stimuli. nih.gov The carboxylic acid group of the d-glucuronic acid unit, with a pKa of approximately 2.9, imparts a pH-sensitive nature to the hydrogel, allowing it to swell or shrink in response to changes in environmental pH. nih.gov

Research in materials science is exploring novel ways to engineer HA-based materials with unique properties. Techniques such as dual-crosslinking and crystal templating are being used to create hydrogels with anisotropic swelling behavior or biomimetic branched porosity, respectively. While many applications of these materials are biomedical, the fundamental research into their synthesis and characterization is a significant contribution to materials science. The study of how d-glucuronate building blocks self-assemble into these complex architectures is a key aspect of this interdisciplinary field.

Interdisciplinary Research Directions and Future Outlook

The expanding applications of this compound highlight its versatility and potential to bridge multiple scientific disciplines. Future research is poised to build upon the foundational roles discussed, leading to innovations in chemistry, pharmacology, and materials science.

An important future direction lies in the rational design of novel drug delivery systems that capitalize on the glucuronidation pathway. By using d-glucuronate as a pro-drug moiety, researchers could develop targeted therapies that release active compounds under specific physiological conditions, potentially enhancing efficacy while minimizing off-target effects. Further investigation into its role as a stabilizing agent for biologics could lead to more robust and effective protein and enzyme-based therapeutics.

In the realm of materials science, the focus will likely be on creating more sophisticated "smart" materials. The inherent responsiveness of the d-glucuronic acid unit to stimuli like pH can be exploited to develop novel sensors or controlled-release systems. The continued exploration of d-glucuronic acid as a fundamental building block for self-assembling systems, such as custom-designed hydrogels and complex oligosaccharides, will push the boundaries of supramolecular engineering. nih.gov

The interdisciplinary nature of this research—combining organic synthesis, biochemistry, polymer chemistry, and pharmaceutical science—ensures that this compound and its derivatives will remain valuable tools. The ongoing development of high-purity standards and reagents will continue to support this research, enabling new discoveries and the creation of advanced functional materials and therapeutic systems.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of Sodium D-glucuronate monohydrate in experimental settings?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze NMR spectra to verify glucuronic acid backbone and hydrate structure, as demonstrated in prebiotic pathway studies .

- Non-aqueous titration : Assess purity (97.5–102.5%) using acid-base titration, as validated by pharmacopeial standards .

- CAS Number Validation : Cross-check conflicting CAS numbers (14984-34-0 vs. 207300-70-7) through supplier CoA (Certificate of Analysis) and independent spectral databases .

Q. What standardized methods are used to quantify D-glucuronate in metabolic flux studies?

- Methodological Answer :

- Enzymatic Assays : Uronate dehydrogenase (from Agrobacterium tumefaciens) oxidizes D-glucuronate, enabling spectrophotometric detection at 340 nm (NADH formation). This method has a detection limit of 5 µM and minimizes interference from other metabolites .

- HPLC : Pair with refractive index or UV detection for separation from isomers (e.g., galacturonate) .

Q. How does this compound participate in endogenous detoxification mechanisms?

- Methodological Answer :

- Phase II Metabolism : Glucuronidation conjugates xenobiotics (e.g., drugs, toxins) via UDP-glucuronosyltransferases, increasing water solubility for renal excretion. Validate using liver microsomal assays with UDPGA (uridine diphosphate glucuronic acid) as a cofactor .

- Buffering Capacity : Its pKa (~3.28) enables pH stabilization in phagolysosomal compartments, as shown in Cryptococcus neoformans studies .

Advanced Research Questions

Q. How can experimental designs address discrepancies in reported CAS numbers and purity grades for this compound?

- Methodological Answer :

- Batch-Specific Verification : Use orthogonal techniques (e.g., elemental analysis, FTIR) to confirm molecular composition (CHNaO·HO, MW 234.14) .

- Trace Water Analysis : Karl Fischer titration ensures ≤8.5% moisture content, critical for reproducibility in hygroscopic reactions .

Q. What experimental challenges arise when studying D-glucuronate’s role in prebiotic carbohydrate synthesis, and how can they be mitigated?

- Methodological Answer :

- Carbonyl Migration : Under alkaline conditions (pH 7–9), D-glucuronate undergoes isomerization to yield pentoses (e.g., ribulose). Monitor via NMR at 50°C and control pH with phosphate buffers to minimize side reactions .

- Competing Pathways : Suppress degradation to pyruvate by optimizing substrate concentration (<500 mM) and reaction time .

Q. How do conflicting data on Sodium D-glucuronate’s buffering capacity in biological systems impact experimental reproducibility?

- Methodological Answer :

- pH-Dependent Behavior : Titration studies show buffering peaks near pKa (3.28), but capsular polysaccharides (e.g., GXM) buffer at pH 5.0. Use phosphate-free buffers to isolate glucuronate-specific effects .

- Ionic Strength Adjustments : Account for sodium counterions in cell culture media to avoid osmotic stress .

Q. What strategies optimize D-glucuronate’s use as a precursor for high-value biochemicals like D-glucaric acid?

- Methodological Answer :

- Enzyme Engineering : Co-express myo-inositol oxygenase (MIOX) and uronate dehydrogenase in microbial hosts to enhance pathway flux .

- Fed-Batch Fermentation : Maintain D-glucuronate concentrations below inhibitory thresholds (<100 mM) using real-time HPLC monitoring .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility and stability profiles of this compound?

- Methodological Answer :

- Solubility Variability : While suppliers claim water solubility up to 50 mg/mL, precipitation occurs in high-ionic-strength solutions. Pre-filter (0.22 µm) and degas solutions to prevent crystallization .

- Storage Conditions : Store at -20°C (powder) or -80°C (solution) to prevent hydrate decomposition, as RT storage reduces stability beyond 3 years .

Q. What factors contribute to variability in enzymatic assay results for D-glucuronate quantification?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.